4-(Oxan-4-ylamino)pyridine-2-carboxylicacid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex heterocyclic structures containing multiple functional groups. The primary name "4-(Oxan-4-ylamino)pyridine-2-carboxylic acid" systematically describes the molecular architecture through its component parts, where the pyridine ring serves as the parent structure with substituents at specific positions. The nomenclature indicates that the compound contains a pyridine ring system with a carboxylic acid group positioned at the 2-carbon and an amino group at the 4-carbon that is further substituted with an oxan-4-yl moiety.
The structural representation of 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid reveals a pyridine ring as the central aromatic system, characterized by a six-membered ring containing one nitrogen atom. The carboxylic acid functional group (-COOH) is attached to the carbon adjacent to the nitrogen atom, specifically at the 2-position of the pyridine ring. At the 4-position of the pyridine ring, an amino group serves as a bridge connecting to the oxan-4-yl substituent. The oxan ring, also known as tetrahydropyran, is a six-membered saturated ring containing one oxygen atom, and the connection point is through the 4-carbon of this ring system.
Alternative systematic names for this compound include "4-((Tetrahydro-2H-pyran-4-yl)amino)picolinic acid," which emphasizes the tetrahydropyran nomenclature rather than the oxan designation. This alternative naming convention provides equivalent chemical meaning while using different accepted International Union of Pure and Applied Chemistry terminology for the same structural features. The picolinic acid designation refers specifically to pyridine-2-carboxylic acid, establishing the fundamental structural framework of the molecule.
Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service registry number for 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid is 1890186-93-2, which serves as the unique identifier for this specific chemical structure within the Chemical Abstracts Service database system. This registry number provides an unambiguous reference for the compound across various chemical databases and literature sources, ensuring consistent identification regardless of variations in nomenclature or structural representation formats.
Additional chemical identifiers associated with this compound include the alternative Chemical Abstracts Service number 1155631-28-9, which appears in some chemical supplier databases as a secondary identifier. The compound is also cataloged under various database-specific identifiers including SCHEMBL15820299 and KS-8075, which facilitate cross-referencing across different chemical information systems and commercial suppliers.
The systematic documentation of multiple identifiers reflects the compound's presence across various chemical databases and commercial platforms, indicating its relevance in research and potential applications. These alternative identifiers serve crucial roles in chemical information management, allowing researchers and chemists to locate specific compound information across diverse database systems and ensuring accurate communication about the chemical structure in scientific literature and commercial transactions.
Molecular Formula and Weight Analysis
The molecular formula for 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid is C₁₁H₁₄N₂O₃, indicating a composition of eleven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This elemental composition reflects the complex heterocyclic structure containing multiple functional groups and ring systems within a single molecular framework.
Table 1: Molecular Composition Analysis of 4-(Oxan-4-ylamino)pyridine-2-carboxylic Acid
| Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| Carbon | 11 | 12.011 | 132.121 |
| Hydrogen | 14 | 1.008 | 14.112 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 3 | 15.999 | 47.997 |
| Total | 30 | - | 222.244 |
The calculated molecular weight of 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid is approximately 222.24 grams per mole, based on standard atomic weights. This molecular weight calculation incorporates the contributions from all constituent atoms, with carbon atoms providing the largest mass contribution due to their abundance in the structure, followed by the oxygen atoms from the carboxylic acid group and the oxan ring oxygen.
The molecular formula analysis reveals significant structural complexity, with the presence of two nitrogen atoms indicating the pyridine ring nitrogen and the amino bridge connecting to the oxan substituent. The three oxygen atoms correspond to the two oxygen atoms in the carboxylic acid functional group and the single oxygen atom within the oxan ring system. This elemental distribution reflects the compound's heterocyclic nature and the presence of multiple functional groups that contribute to its chemical reactivity and potential biological activity.
Table 2: Functional Group Distribution in 4-(Oxan-4-ylamino)pyridine-2-carboxylic Acid
| Functional Group | Chemical Formula | Number of Groups | Contribution to Total Formula |
|---|---|---|---|
| Pyridine ring | C₅H₄N | 1 | C₅H₄N |
| Carboxylic acid | COOH | 1 | CH₂O₂ |
| Amino bridge | NH | 1 | NH |
| Oxan ring | C₅H₁₀O | 1 | C₅H₁₀O |
Properties
IUPAC Name |
4-(oxan-4-ylamino)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)10-7-9(1-4-12-10)13-8-2-5-16-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJOTCIJPNICCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC2=CC(=NC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid involves several steps. One common method includes the reaction of 4-aminopyridine with tetrahydro-2H-pyran-4-ylamine under specific conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the oxan-4-ylamino group .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(Oxan-4-ylamino)pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where the oxan-4-ylamino group or the carboxylic acid group is replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Overview
4-(Oxan-4-ylamino)pyridine-2-carboxylic acid is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring a pyridine ring with an oxan-4-ylamino group and a carboxylic acid functional group, provides it with distinctive chemical properties that are being explored for potential therapeutic applications.
Medicinal Chemistry
Research indicates that 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid may interact with various biological targets, suggesting potential applications in drug development. Its structural features allow it to modulate biological pathways effectively, which is crucial for developing new therapeutic agents.
Case Study: Enzyme Interaction
Studies have shown that derivatives of pyridine compounds can inhibit key enzymes involved in various diseases. For instance, compounds similar to 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is significant in treating neurodegenerative disorders like Alzheimer's disease .
Antioxidant Activity
The compound's ability to act as an antioxidant has been investigated, highlighting its potential to protect cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role.
Research Findings:
In vitro studies have indicated that certain derivatives exhibit significant antioxidant activity, which may be attributed to the presence of the carboxylic acid group facilitating electron donation .
Synthesis of Novel Compounds
4-(Oxan-4-ylamino)pyridine-2-carboxylic acid serves as a precursor for synthesizing various novel compounds with enhanced biological activities. Its unique structure allows chemists to modify it further to create derivatives with specific pharmacological properties.
Synthesis Example:
The compound can be utilized in the synthesis of more complex heterocyclic structures, contributing to the development of new classes of drugs targeting specific diseases .
Mechanism of Action
The mechanism of action of 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Pyridine-Carboxylic Acid Derivatives
Structural and Functional Group Variations
The table below summarizes key structural differences and similarities between 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid and select analogs:
Key Comparative Analysis
Electronic and Steric Effects
- Oxan-4-ylamino vs. Pyrrol-1-yl (): The oxan-4-ylamino group introduces a saturated ether ring, reducing aromaticity compared to the pyrrole substituent. This may enhance solubility in polar solvents due to the ether oxygen’s lone pairs .
- Methyl Ester vs. Carboxylic Acid () : The methyl ester derivative (4-(4-Fluoro-phenyl)-pyridine-2-carboxylic acid methyl ester) lacks the acidic proton, reducing hydrogen-bonding capacity but improving lipid solubility for membrane permeability .
Reactivity and Pharmacological Potential
- Aldehyde Group () : The formyl substituent in 4-(2-Formylphenyl)picolinic acid offers a reactive site for Schiff base formation, useful in prodrug design or covalent inhibitor development .
- Nitrile Group (): The cyano group in 2-(5-Cyano-2-oxidanyl-phenyl)pyridine-4-carboxylic acid may enhance binding to metal ions or participate in click chemistry reactions .
Biological Activity
4-(Oxan-4-ylamino)pyridine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate findings related to its biological effects, mechanisms of action, and therapeutic applications based on diverse research sources.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its functional groups and structural features. The presence of the oxan group and the carboxylic acid moiety suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research has identified several biological activities associated with 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid, which can be categorized as follows:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting cellular processes in bacteria or fungi.
- Anticancer Potential : Some derivatives of pyridine compounds have shown promising anticancer activity. The structure-activity relationship (SAR) studies indicate that modifications to the pyridine ring can enhance cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases where these enzymes are overactive.
Antimicrobial Activity
A study published in MDPI reported that derivatives of pyridine compounds, including those similar to 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid, exhibited significant antimicrobial activity. For instance, compounds with similar structural motifs showed minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL against Gram-positive bacteria to higher values for Gram-negative strains .
Anticancer Activity
Research has demonstrated that certain pyridine derivatives possess anticancer properties. A comparative analysis highlighted that compounds with a pyridine core showed IC50 values less than 5 µg/mL against various cancer cell lines, indicating strong cytotoxic effects. The presence of electron-withdrawing groups was found to enhance activity, suggesting that optimizing substituents on the pyridine ring could improve efficacy .
Enzyme Inhibition Studies
In enzyme inhibition assays, compounds related to 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid were tested against dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. Results indicated that certain structural modifications led to increased inhibitory potency, making them potential leads for developing new antitumor agents .
Case Studies and Experimental Data
The mechanisms underlying the biological activities of 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid are not fully elucidated but are believed to involve:
- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity.
- Induction of Apoptosis : In cancer cells, it could trigger apoptotic pathways leading to cell death.
- Disruption of Membrane Integrity : In microbial cells, it may compromise membrane integrity, resulting in cell lysis.
Q & A
Synthesis and Optimization
Basic Question : What are the established synthetic routes for 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid, and what catalysts/solvents are typically employed? Methodological Answer : The synthesis often involves multi-step reactions, including condensation of pyridine precursors with oxane derivatives, followed by cyclization. For example, analogous compounds (e.g., 6-(4-Chlorophenyl)-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid) are synthesized via condensation of aldehydes with aminopyridines, using palladium or copper catalysts in solvents like DMF or toluene . Reaction optimization may involve adjusting pH and temperature to enhance yield .
Advanced Question : How can reaction conditions be optimized to mitigate side-product formation during cyclization? Methodological Answer : Side-products (e.g., incomplete cyclization or oxidation by-products) can be minimized by controlling reaction kinetics. Techniques include:
- Temperature Gradients : Slow heating to prevent runaway reactions.
- Catalyst Screening : Testing transition-metal catalysts (e.g., Pd/Cu) for selectivity .
- In Situ Monitoring : Using HPLC or LC-MS to track intermediate formation .
Structural Characterization
Basic Question : What spectroscopic techniques are recommended for confirming the structure of 4-(Oxan-4-ylamino)pyridine-2-carboxylic acid? Methodological Answer :
- NMR : H and C NMR to verify the oxane and pyridine ring connectivity.
- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm) and amine (N-H stretch ~3300 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
Advanced Question : How can X-ray crystallography resolve ambiguities in stereochemistry or hydrogen bonding networks? Methodological Answer : Single-crystal X-ray diffraction provides precise bond angles and intermolecular interactions. For example, studies on pyridine-4-carboxamidoxime N-oxide revealed hydrogen-bonded supramolecular structures, critical for understanding solubility and stability .
Computational Studies
Advanced Question : How can density functional theory (DFT) predict the compound’s reactivity in nucleophilic substitution reactions? Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G*) model electron density distributions to identify reactive sites. The Colle-Salvetti correlation-energy formula, adapted for density functionals, can predict activation energies for reactions like amide bond formation .
Biological Activity Mechanisms
Advanced Question : What biochemical assays are suitable for studying this compound’s enzyme inhibition potential? Methodological Answer :
- Enzyme Kinetics : Measure IC values using fluorogenic substrates (e.g., for proteases or kinases).
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., anticancer targets like tyrosine kinases) .
Comparative Analysis with Analogues
Basic Question : How does the oxane moiety influence this compound’s properties compared to non-cyclic analogues? Methodological Answer : The oxane ring enhances rigidity, potentially improving binding affinity. For example, 4-(2-Fluorophenyl)pyridine-2-carboxylic acid derivatives show increased lipophilicity and bioavailability compared to non-halogenated analogues .
Advanced Question : What structural features differentiate this compound from thieno[3,2-d]pyrimidine derivatives? Methodological Answer : Thieno[3,2-d]pyrimidines (e.g., 4-Oxo-2-(pyridin-4-yl)-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylic acid) feature sulfur-containing heterocycles, which may alter electronic properties and metabolic stability compared to oxane-containing derivatives .
Handling Data Contradictions
Advanced Question : How can researchers reconcile discrepancies in reported biological activities across studies? Methodological Answer :
- Purity Analysis : Use HPLC (>95% purity thresholds) to rule out impurity effects .
- Formulation Differences : Compare salt forms (e.g., mesylate vs. free base) as in Example 3 vs. 4 of BAYER’s studies .
Reaction Mechanism Elucidation
Advanced Question : What experimental approaches validate proposed mechanisms for decarboxylation reactions? Methodological Answer :
- Isotopic Labeling : C-labeled carboxylic acid tracks CO release.
- Kinetic Isotope Effects (KIE) : Compare to identify rate-determining steps .
Stability and Degradation
Basic Question : What conditions accelerate hydrolytic degradation of this compound? Methodological Answer : Hydrolysis is pH-dependent. Stability studies in buffers (pH 1–13) at 37°C, monitored by LC-MS, identify degradation hotspots (e.g., ester or amide bonds) .
Advanced Question : How can computational models predict degradation pathways under oxidative stress? Methodological Answer : Quantum mechanical calculations (e.g., using Gaussian) simulate radical formation and oxidation sites, validated by ESR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
